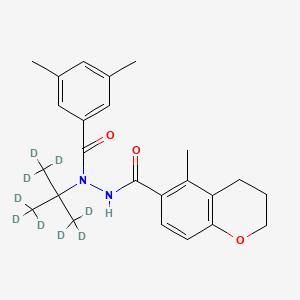

Chromafenozide-d9

Description

Significance of Deuterated Analogues in Contemporary Chemical and Biochemical Investigations

Among stable isotopes, deuterium (B1214612) (D or ²H), a heavy isotope of hydrogen, holds particular importance. The replacement of hydrogen with deuterium, a process known as deuteration, creates a molecule that is chemically similar but has a greater mass. This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to the more common carbon-hydrogen (C-H) bond. This seemingly subtle change can have significant consequences, most notably the "deuterium kinetic isotope effect" (KIE). scilit.comacs.org The KIE can slow down the rate of chemical reactions that involve the cleavage of this bond, a phenomenon that is particularly relevant in the study of drug metabolism, where it can be used to enhance a drug's pharmacokinetic properties. acs.orgcdnsciencepub.com

Furthermore, deuterated analogues are invaluable as internal standards in quantitative analytical methods. usda.govlcms.cz By adding a known amount of a deuterated standard to a sample, scientists can achieve highly accurate and precise measurements, as the standard behaves almost identically to the target analyte during extraction, cleanup, and analysis, correcting for any potential sample loss or instrumental variability. lcms.cza-2-s.com

Role of Stable Isotope Labeling in Elucidating Complex Chemical and Biological Systems

Stable isotope labeling is a powerful technique for unraveling the intricate workings of biological and chemical systems. By introducing molecules tagged with isotopes like ¹³C or ¹⁵N, researchers can trace metabolic pathways, quantify protein turnover, and investigate the environmental fate of various compounds. researchgate.netnih.govresearchgate.net Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and differentiate the labeled molecules from their unlabeled forms based on their mass difference. researchgate.net

This ability to precisely track and quantify molecules provides deep insights into dynamic processes. For example, in environmental science, isotope labeling helps determine the degradation pathways and persistence of pollutants like pesticides. In medicine, it is crucial for understanding how drugs are absorbed, distributed, metabolized, and excreted (ADME). This detailed molecular tracking is essential for developing safer, more effective chemical products and pharmaceuticals.

Overview of Chromafenozide (B1662869) as a Parent Compound in Chemical Science Contexts

Chromafenozide is a member of the bisacylhydrazine class of insecticides. nih.gov It is recognized for its specific mode of action as an ecdysone (B1671078) receptor agonist. pssj2.jpherts.ac.uk When ingested by the larvae of targeted lepidopteran pests, Chromafenozide mimics the natural moulting hormone, ecdysone, which induces a premature and lethal moulting process. pssj2.jpherts.ac.uk This selectivity makes it a useful component in Integrated Pest Management (IPM) programs for crops such as fruits, tea, and vegetables. pssj2.jp

Chemically, its formal name is N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-3,4-dihydro-2H-chromene-6-carbohydrazide. nih.govcymitquimica.com Its properties are well-documented, providing a solid foundation for its use as a reference in analytical studies.

Table 1: Chemical and Physical Properties of Chromafenozide

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-3,4-dihydro-2H-chromene-6-carbohydrazide | nih.gov |

| Molecular Formula | C₂₄H₃₀N₂O₃ | nih.govpssj2.jpcymitquimica.comlgcstandards.com |

| Molecular Weight | 394.51 g/mol | nih.govpssj2.jpcymitquimica.comlgcstandards.com |

| Physical State | White solid powder / Crystalline powder | pssj2.jplgcstandards.com |

| Melting Point | 186.4 °C | pssj2.jplgcstandards.com |

| Water Solubility | 1.12 mg/L (at 20°C) | pssj2.jp |

| Partition Coefficient (log Pow) | 2.7 | pssj2.jplgcstandards.com |

Rationale for the Research Focus on Chromafenozide-d9 in Academic Disciplines

The primary and most critical application of Chromafenozide-d9 in academic and regulatory research is its use as an internal standard for the quantitative analysis of the parent compound, Chromafenozide. The practice of using deuterated analogues as internal standards is a gold standard in analytical chemistry, particularly for methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.czjst.go.jp

Research on multi-residue analysis of diacylhydrazine insecticides frequently employs deuterated internal standards, such as tebufenozide-d9 (B565601) and methoxyfenozide-d9 (B12392681), to ensure accuracy. researchgate.net Following this established methodology, Chromafenozide-d9 is synthesized to serve the same purpose for its non-deuterated counterpart. When analyzing complex samples like soil, water, or food products for pesticide residues, matrix effects can significantly suppress or enhance the instrument's signal, leading to inaccurate results. jst.go.jp

By adding a precise amount of Chromafenozide-d9 to the sample at the beginning of the analytical process, any loss of analyte during sample preparation or any fluctuation in the mass spectrometer's signal will affect both the analyte (Chromafenozide) and the internal standard (Chromafenozide-d9) equally. a-2-s.com The final concentration is then calculated based on the ratio of the analyte signal to the internal standard signal, which effectively cancels out these variations. This isotope dilution mass spectrometry (IDMS) approach provides the high level of accuracy and precision required for regulatory monitoring and environmental fate studies. chrom-china.comtandfonline.com

Table 2: Comparison of Chromafenozide and its Deuterated Analogue

| Feature | Chromafenozide (Parent Compound) | Chromafenozide-d9 (Deuterated Analogue) |

|---|---|---|

| Role | Analyte: The compound being measured in a sample. | Internal Standard: A compound with a known concentration added to a sample for quantification purposes. usda.gov |

| Key Difference | Standard atomic mass of hydrogen atoms. | Contains nine deuterium (²H) atoms, resulting in a higher molecular weight. |

| Primary Application | Insecticide used in agricultural applications. pssj2.jpherts.ac.uk | Used in analytical laboratories to ensure accurate and precise measurement of Chromafenozide residues. lcms.czresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N'-(3,5-dimethylbenzoyl)-N'-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-5-methyl-3,4-dihydro-2H-chromene-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O3/c1-15-12-16(2)14-18(13-15)23(28)26(24(4,5)6)25-22(27)20-9-10-21-19(17(20)3)8-7-11-29-21/h9-10,12-14H,7-8,11H2,1-6H3,(H,25,27)/i4D3,5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNSNYBUADCFDR-ASMGOKTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C3=C(C=C2)OCCC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C3=C(C=C2)OCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies Utilizing Chromafenozide D9 As an Internal Standard

Principles and Applications of Stable Isotope Dilution Mass Spectrometry (SIDMS)

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful analytical technique for the highly accurate determination of the concentration of a substance. osti.gov The method involves the addition of a known amount of an isotopically labeled version of the analyte, such as Chromafenozide-d9, to the sample. osti.govwikipedia.org This "isotope spike" acts as an internal standard that behaves nearly identically to the native analyte throughout sample preparation and analysis. osti.gov

Isotope Dilution in Quantitative Analysis of Complex Matrices

In the analysis of complex matrices such as water, sediment, and biological tissues, the analyte of interest is often present at trace levels amidst a multitude of other compounds. chromatographyonline.com These co-existing substances can interfere with the analytical process, leading to inaccurate quantification. Isotope dilution analysis is particularly advantageous in these scenarios. wikipedia.org

The core principle of SIDMS is based on measuring the ratio of the native (unlabeled) analyte to the isotopically labeled internal standard. osti.gov Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they are affected similarly by any sample preparation losses or variations in instrument response. spectroscopyonline.com By adding a known quantity of the labeled standard (e.g., Chromafenozide-d9) to the sample at the earliest stage of preparation, any subsequent losses will affect both the analyte and the standard proportionally. osti.gov This allows for a highly accurate calculation of the original analyte concentration based on the final measured isotope ratio, irrespective of incomplete sample recovery. osti.gov

Mitigation of Matrix Effects and Ion Suppression/Enhancement

A significant challenge in liquid chromatography-mass spectrometry (LC-MS) is the phenomenon of matrix effects, where components of the sample matrix other than the analyte of interest interfere with the ionization process. longdom.org This can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the signal), both of which compromise the accuracy and reproducibility of the analysis. longdom.orgchromatographyonline.com

The use of a stable isotope-labeled internal standard like Chromafenozide-d9 is a highly effective strategy to mitigate these matrix effects. chromatographyonline.com Because the internal standard co-elutes with the analyte and has the same ionization efficiency, it experiences the same degree of ion suppression or enhancement. chromatographyonline.com By calculating the ratio of the analyte response to the internal standard response, the variability introduced by matrix effects is effectively canceled out.

For instance, in the analysis of diacylhydrazine insecticides in water, sediment, and aquatic products, the use of isotope internal standards, including a deuterated analogue for chromafenozide (B1662869), resulted in nearly negligible matrix effects, ranging from -1.42% to -0.27%. researchgate.net This demonstrates the power of SIDMS in correcting for matrix-induced signal variations and ensuring the reliability of quantitative results in complex environmental and biological samples. researchgate.net

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The development and validation of robust analytical methods are paramount for the reliable quantification of compounds like chromafenozide. resolian.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice due to its high sensitivity and selectivity, particularly for analyzing trace levels of pesticides in complex mixtures. chromatographyonline.comresolian.com The use of Chromafenozide-d9 as an internal standard is integral to the validation of these methods.

Chromatographic Separation Parameters for Chromafenozide-d9 and Analogues

Effective chromatographic separation is crucial to distinguish the analyte of interest from other sample components, thereby reducing potential interferences. longdom.org The choice of the stationary phase (column), mobile phase composition, and gradient elution program are key parameters that are optimized during method development. csic.esmdpi.com

For the analysis of chromafenozide and its analogues, reversed-phase liquid chromatography is commonly employed. au.dk A typical column used is a C18 column, known for its ability to separate moderately polar compounds. researchgate.netcsic.es The mobile phase often consists of a mixture of an aqueous component (like water with a formic acid modifier) and an organic solvent (such as acetonitrile (B52724) or methanol). mdpi.comau.dk A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to effectively separate compounds with varying polarities. ajol.info

Table 1: Example Chromatographic Parameters for the Analysis of Diacylhydrazine Insecticides

| Parameter | Value |

|---|---|

| Column | Hypersil GOLD C18 (100 × 2.1 mm, 1.9 µm) researchgate.net |

| Column Temperature | 35 ℃ researchgate.net |

| Mobile Phase A | Water with 0.1% formic acid au.dk |

| Mobile Phase B | Acetonitrile with 0.1% formic acid au.dk |

| Flow Rate | 0.8 mL/min csic.es |

| Injection Volume | 5 µL researchgate.net |

| Retention Time (Chromafenozide) | 4.52 min researchgate.net |

This table presents a representative set of chromatographic conditions. Actual parameters may vary depending on the specific application and instrumentation.

Tandem Mass Spectrometric Parameters (MRM Transitions) for Quantification

Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity for quantitative analysis through a technique called Multiple Reaction Monitoring (MRM). lcms.cz In MRM, the first quadrupole of the mass spectrometer is set to select the precursor ion (the ionized molecule of interest, e.g., [M+H]+ for chromafenozide). This precursor ion is then fragmented in a collision cell, and the second quadrupole is set to monitor for a specific product ion that is characteristic of the analyte. lcms.cz The transition from the precursor ion to the product ion is a highly specific signature of the compound being analyzed. lcms.czresearchgate.net

For Chromafenozide, the precursor ion and its corresponding product ions are carefully selected to ensure specificity. Similarly, MRM transitions are established for the internal standard, Chromafenozide-d9.

Table 2: Tandem Mass Spectrometric Parameters (MRM Transitions) for Chromafenozide and a Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |

|---|---|---|---|---|

| Chromafenozide | 395.20 | 339.0 | 15.71 | ESI+ researchgate.net |

| 175.0 | 15.71 | ESI+ researchgate.net | ||

| Tebufenozide-d9 (B565601) (as an example of a deuterated standard) | 362.20 | 297.0 | 17.9 | ESI+ researchgate.net |

| 142.0 | 10.25 | ESI+ researchgate.net |

This table provides example MRM transitions. The specific transitions and collision energies are optimized for each instrument and method.

Method Accuracy, Precision, Linearity, and Limit of Detection/Quantification Assessment

A critical part of any analytical method development is its validation, which ensures that the method is reliable, reproducible, and fit for its intended purpose. resolian.com The key validation parameters include accuracy, precision, linearity, and the limits of detection (LOD) and quantification (LOQ). resolian.comnih.gov

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing samples spiked with a known concentration of the analyte and calculating the percent recovery. resolian.comgcms.cz

Precision measures the degree of agreement among a series of measurements of the same sample. It is typically expressed as the relative standard deviation (RSD) of a set of replicate measurements. resolian.com

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. resolian.com This is determined by analyzing a series of calibration standards at different concentrations and evaluating the correlation coefficient (R²) of the resulting calibration curve, which should ideally be close to 1. researchgate.net

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise. nih.gov

Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be measured with acceptable accuracy and precision. nih.gov

In a multi-residue analysis of diacylhydrazine insecticides, a method utilizing an isotope-labeled internal standard for chromafenozide demonstrated excellent validation results. researchgate.net

Table 3: Method Validation Parameters for Chromafenozide Analysis

| Parameter | Result |

|---|---|

| Linearity (Correlation Coefficient, r) | 0.9998 researchgate.net |

| Accuracy (Recoveries) | 80.0–99.7% researchgate.net |

| Precision (Intra-day and Inter-day) | < 5.28% researchgate.net |

| LOD (in water) | 5.8 pg/mL researchgate.net |

| LOQ (in water) | 19.4 pg/mL researchgate.net |

| LOD (in sediment/aquatic products) | 0.58 ng/g researchgate.net |

| LOQ (in sediment/aquatic products) | 1.94 ng/g researchgate.net |

These values are based on a specific study and may differ for other methods and matrices. researchgate.net

The successful validation of this method, with its high accuracy, precision, and low detection limits, underscores the effectiveness of using Chromafenozide-d9 as an internal standard in advanced analytical methodologies. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications with Chromafenozide-d9

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the selective and sensitive detection of pesticide residues. sepscience.com The use of a stable isotope-labeled internal standard like Chromafenozide-d9 is critical in these applications to ensure data reliability, especially when dealing with complex sample matrices that can cause signal suppression or enhancement. sepscience.com

Effective sample preparation is crucial to isolate target analytes from the matrix and minimize interference. For pesticide residue analysis, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation approach. sepscience.comhpst.cz The standard QuEChERS procedure involves an extraction step with acetonitrile, followed by a "salting-out" step using salts like magnesium sulfate (B86663) and sodium chloride to partition the analytes into the organic layer. hpst.cz A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup, employing sorbents to remove interfering matrix components. For dried samples, such as certain botanical ingredients, a hydration step with water is often required before the standard QuEChERS extraction. gcms.cz

While many pesticides are amenable to direct GC analysis, some, particularly those that are thermally labile or have polar functional groups, may require derivatization to improve their volatility and thermal stability. scispec.co.thresearchgate.net This process involves chemically modifying the analyte. Common derivatization techniques include silylation, alkylation, or acylation. gcms.cz For instance, in the analysis of carbamate (B1207046) insecticides, which are known to be thermally unstable, a "flash methylation" technique in the GC injection port can be employed. scispec.co.th Although chromafenozide is generally amenable to GC analysis, derivatization could be considered in specific research contexts to enhance chromatographic performance, though it is not a routine requirement.

Table 1: Overview of a Modified QuEChERS Protocol for Complex Matrices

| Step | Procedure | Purpose |

| 1. Sample Weighing & Hydration | Weigh 1.0 g of ground sample into a centrifuge tube. Add 10 mL of water and vortex. | Prepare a homogenous sample, especially for dried materials. gcms.cz |

| 2. Internal Standard Spiking | Add a known amount of Chromafenozide-d9 solution. | Provides a basis for accurate quantification by correcting for analyte loss during subsequent steps. |

| 3. Solvent Extraction | Add 10 mL of acetonitrile (ACN) and shake vigorously. | Extracts pesticides from the sample matrix into the organic solvent. hpst.cz |

| 4. Salting Out | Add extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake and centrifuge. | Induces phase separation between the aqueous and ACN layers, driving pesticides into the ACN. hpst.cz |

| 5. Dispersive SPE (d-SPE) Cleanup | Transfer an aliquot of the ACN supernatant to a tube containing d-SPE sorbents (e.g., PSA, C18). Vortex and centrifuge. | Removes matrix interferences like fatty acids, sugars, and pigments. |

| 6. Final Extract Preparation | The cleaned supernatant is collected for GC-MS/MS analysis. | The final extract is ready for injection into the analytical instrument. |

This table presents a generalized workflow. Specific sorbents and solvent volumes may be optimized depending on the sample matrix.

Optimizing GC-MS/MS parameters is essential for achieving the required sensitivity, selectivity, and chromatographic resolution for pesticide analysis. mdpi.com The selection of the GC column is a critical first step. Columns with a mid-polarity stationary phase, such as a DB-1701 or similar, are often used for multi-residue pesticide analysis as they provide good separation for a wide range of compounds. mdpi.com

The oven temperature program must be carefully controlled to ensure adequate separation of target analytes from matrix components. A typical program starts at a lower temperature, which is then ramped up to a higher final temperature to elute all compounds of interest. scispec.co.thmdpi.com The injector temperature is also optimized to ensure efficient volatilization of the analytes without causing thermal degradation. scispec.co.th

For MS/MS detection, the system is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. thermofisher.com In this mode, specific precursor-to-product ion transitions are monitored for both the analyte (chromafenozide) and the internal standard (Chromafenozide-d9). The ion source temperature and transfer line temperature are optimized to maximize ionization efficiency and prevent analyte degradation. mdpi.com

Table 2: Example of Optimized GC-MS/MS Parameters for Pesticide Analysis

| Parameter | Setting | Purpose |

| GC System | ||

| Column | Agilent DB-1701 (30 m x 0.25 mm, 0.25 µm) mdpi.com | Provides separation of analytes. |

| Oven Program | 100°C (1 min), then 10°C/min to 180°C (10 min), then 20°C/min to 280°C (20 min) mdpi.com | Controls the separation of compounds based on their boiling points and polarity. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) scispec.co.th | Transports the sample through the column. |

| Injector Temperature | 250°C scispec.co.th | Ensures rapid and complete volatilization of the sample. |

| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column for trace analysis. |

| MS/MS System | ||

| Ionization Mode | Electron Ionization (EI), 70 eV mdpi.com | Fragments the analyte molecules in a reproducible manner. |

| Ion Source Temp. | 300°C mdpi.com | Optimizes the formation of ions. |

| Transfer Line Temp. | 280°C mdpi.com | Prevents condensation of analytes between the GC and MS. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific ion transitions. |

These parameters are illustrative and require validation for specific applications and instrument models.

Sample Preparation and Derivatization Strategies for GC-MS/MS

Multi-Residue Analytical Frameworks Incorporating Chromafenozide-d9 Standards

Modern analytical laboratories frequently employ multi-residue methods (MRMs) to simultaneously screen for and quantify hundreds of pesticides in a single analysis. gcms.czeuropa.eu These frameworks are essential for regulatory monitoring and food safety testing. Incorporating Chromafenozide-d9 into these MRMs allows for the accurate quantification of native chromafenozide alongside a wide array of other pesticides.

These methods often couple a generic extraction procedure, like QuEChERS, with advanced detection techniques such as GC-MS/MS and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). europa.euchromatographyonline.com The choice between GC and LC depends on the physicochemical properties of the target pesticides. eurl-pesticides.eu Diacylhydrazine insecticides, the class to which chromafenozide belongs, are often analyzed by LC-MS/MS, but GC-MS/MS methods are also applicable. researchgate.net A comprehensive MRM might include hundreds of pesticides from various chemical classes. fera.co.uk When Chromafenozide-d9 is used, it corrects for any variability in the analytical process, improving the accuracy for chromafenozide results within the larger screening method. sepscience.com

Table 3: Example of Compound Classes in a Multi-Residue Framework Including Chromafenozide

| Chemical Class | Example Compounds | Typical Analytical Platform |

| Diacylhydrazines | Chromafenozide, Methoxyfenozide, Tebufenozide researchgate.net | LC-MS/MS, GC-MS/MS |

| Organophosphates | Chlorpyrifos, Malathion | GC-MS/MS |

| Pyrethroids | Cypermethrin, Deltamethrin | GC-MS/MS |

| Neonicotinoids | Imidacloprid, Thiamethoxam | LC-MS/MS |

| Carbamates | Carbofuran, Carbaryl scispec.co.th | LC-MS/MS, GC-MS/MS (with derivatization) |

| Fungicides (various) | Azoxystrobin, Tebuconazole | LC-MS/MS, GC-MS/MS |

| Herbicides (various) | Glyphosate, 2,4-D | LC-MS/MS |

Comparative Analysis of Different Isotopic Labeling Strategies for Internal Standards

The choice of isotopic label for an internal standard is a critical decision in method development. The most common stable isotopes used are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). sigmaaldrich.com Chromafenozide-d9 utilizes deuterium labeling.

Deuterium (²H) Labeling: Deuterium-labeled standards are often the most readily available and cost-effective option. sigmaaldrich.com However, they have potential drawbacks. A primary concern is the possibility of back-exchange, where deuterium atoms are replaced by protons from the solvent or matrix, which would compromise the integrity of the standard. sigmaaldrich.com Another issue is the potential for chromatographic separation from the unlabeled analyte. The slight difference in bond energy between C-H and C-D bonds can sometimes lead to different retention times in chromatography, a phenomenon known as the "isotope effect." nih.gov

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling: Standards labeled with ¹³C or ¹⁵N are generally considered the gold standard. sigmaaldrich.com The C-¹³C and N-¹⁵N bonds are much more stable, eliminating the risk of back-exchange. sigmaaldrich.com Furthermore, the isotope effect is typically negligible, ensuring that the labeled standard co-elutes perfectly with the unlabeled analyte. This co-elution is highly desirable as it ensures that both the analyte and the internal standard experience the exact same matrix effects during ionization in the mass spectrometer. scispace.com The main disadvantage of ¹³C and ¹⁵N labeled standards is their higher cost, which is due to more complex and lengthy synthetic procedures. sigmaaldrich.com

Despite the theoretical superiority of ¹³C labeling, deuterium-labeled standards like Chromafenozide-d9 perform exceptionally well in most applications, providing significant improvements in precision and accuracy compared to using structural analogs as internal standards. nih.gov The key is to place the deuterium labels on positions of the molecule that are not susceptible to exchange. sigmaaldrich.com For most validated methods, the benefits of using a stable isotope-labeled internal standard, whether deuterium or ¹³C, far outweigh the potential issues, leading to more robust and reliable quantitative results. nih.govjsbms.jp

Table 4: Comparison of Isotopic Labeling Strategies

| Feature | Deuterium (²H) Labeling | ¹³C / ¹⁵N Labeling |

| Cost | Generally lower sigmaaldrich.com | Generally higher sigmaaldrich.com |

| Chemical Stability | Risk of H/D back-exchange in certain positions sigmaaldrich.com | Highly stable, no risk of exchange sigmaaldrich.com |

| Chromatographic Co-elution | Potential for slight retention time shifts (isotope effect) nih.gov | Typically co-elutes perfectly with the analyte |

| Matrix Effect Compensation | Very good, but can be less precise if retention times differ | Excellent, as analyte and standard experience identical conditions |

| Availability | More common | Less common for many compounds |

Mechanistic Studies of Metabolic Transformations Via Isotopic Tracing with Chromafenozide D9

Elucidation of Biotransformation Pathways in Model Biological Systems

The study of how a foreign compound (xenobiotic) is transformed within a living organism is crucial for understanding its efficacy and potential non-target effects. Chromafenozide-d9 is instrumental in elucidating the biotransformation pathways of chromafenozide (B1662869) in various biological systems, from insect pests to non-target organisms.

Identification of Primary and Secondary Metabolites

When an organism is exposed to chromafenozide, it undergoes a series of metabolic reactions aimed at detoxification and excretion. The use of Chromafenozide-d9, in conjunction with advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), enables the precise tracking and identification of the resulting metabolites. iaea.org The deuterium (B1214612) label acts as a stable isotopic tracer, allowing for the clear distinction of metabolites derived from the administered compound against the complex background of endogenous molecules.

Primary metabolites are formed through initial enzymatic modifications of the parent compound, such as oxidation, hydrolysis, or reduction. For diacylhydrazine insecticides like chromafenozide, key primary metabolic reactions often involve hydroxylation of the aromatic rings or the alkyl substituents, and cleavage of the hydrazide bond. amazon.co.uk The resulting products are then often subject to secondary metabolism.

Secondary metabolites are formed by the conjugation of primary metabolites with endogenous molecules like sugars, sulfates, or amino acids. These conjugation reactions increase the water solubility of the metabolites, facilitating their elimination from the organism. The deuterium label on Chromafenozide-d9 is retained through these transformations, aiding in the identification of these conjugated products.

A theoretical metabolic pathway for Chromafenozide could involve the following transformations, which would be traceable using Chromafenozide-d9:

| Metabolite Type | Potential Transformation | Significance |

| Primary | Hydroxylation of the dimethylbenzoyl group | Initial detoxification step |

| Primary | Oxidation of the tert-butyl group | Increases polarity |

| Primary | Cleavage of the N-N bond | Breaks down the core structure |

| Secondary | Glucuronide conjugation | Enhances water solubility for excretion |

| Secondary | Sulfate (B86663) conjugation | Facilitates elimination |

This table represents a hypothetical biotransformation pathway for Chromafenozide based on known metabolic routes for similar compounds. The use of Chromafenozide-d9 would be essential to experimentally verify these steps.

Enzyme-Mediated Transformation Mechanisms

The biotransformation of xenobiotics is primarily carried out by a variety of enzymes. The use of Chromafenozide-d9 can help to identify the specific enzyme families involved in its metabolism. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, where the C-D bond is stronger and thus more resistant to cleavage than a C-H bond. cdnsciencepub.comnih.gov This can result in a slower rate of metabolism for the deuterated compound. cdnsciencepub.comnih.gov

By comparing the metabolic rates of chromafenozide and Chromafenozide-d9, researchers can infer the involvement of specific enzyme systems. For instance, a significant decrease in the rate of hydroxylation for Chromafenozide-d9 would strongly suggest the involvement of cytochrome P450 monooxygenases, as these enzymes are commonly responsible for such reactions and are sensitive to the kinetic isotope effect. cdnsciencepub.comnih.gov

| Enzyme Family | Potential Role in Chromafenozide Metabolism | Evidence from Chromafenozide-d9 Studies |

| Cytochrome P450s | Oxidation of aromatic and alkyl groups | Slower metabolism of Chromafenozide-d9 compared to the parent compound would indicate P450 involvement. |

| Esterases | Hydrolysis of the amide/hydrazide linkage | The rate of cleavage could be compared between the labeled and unlabeled compound to assess esterase activity. |

| Glutathione-S-transferases | Conjugation for detoxification | Identification of deuterated glutathione (B108866) conjugates would confirm the role of this enzyme family. |

Application of Chromafenozide-d9 in Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. iaea.org While traditionally used for endogenous metabolism, the principles of MFA can be adapted using labeled xenobiotics like Chromafenozide-d9 to trace their flow through biochemical networks.

Tracing Carbon and Hydrogen Flow in Biochemical Networks

By introducing Chromafenozide-d9 into a biological system, scientists can trace the flow of the deuterium atoms as the compound is metabolized. This allows for the mapping of how the different parts of the molecule are processed and potentially incorporated into other biomolecules or excreted. This provides a dynamic view of the metabolic network's response to the xenobiotic.

Quantification of Metabolic Pathway Activities

Through the quantitative analysis of the parent compound and its deuterated metabolites over time, it is possible to estimate the flux, or rate, of the key metabolic pathways involved in the detoxification of chromafenozide. This information is critical for understanding the capacity of an organism to handle exposure to this insecticide and how factors such as resistance might alter these metabolic fluxes.

Isotopic Labeling for Investigating Ecdysone (B1671078) Receptor Interactions at a Molecular Level

Chromafenozide's insecticidal activity stems from its role as an agonist of the ecdysone receptor (EcR), a key regulator of insect molting and development. pssj2.jpnih.gov Understanding the interaction between chromafenozide and the EcR is fundamental to understanding its mode of action.

Isotopically labeled ligands, such as a tritiated or a deuterated form of chromafenozide, are essential for studying these interactions. In competitive binding assays, a radiolabeled ecdysteroid like ponasterone A is often used. nih.gov Unlabeled ligands, including chromafenozide, are then used to compete for binding to the receptor, allowing for the determination of their binding affinity.

Ligand-Receptor Binding Dynamics and Stereochemical Effects

The study of ligand-receptor binding dynamics is crucial for understanding the mode of action of insecticides like chromafenozide. Chromafenozide, a non-steroidal ecdysone mimic, functions as a potent and selective partial agonist of the ecdysone receptor (EcR), particularly in lepidopteran species. nih.govmedchemexpress.comresearchgate.net The EcR, a nuclear receptor, forms a heterodimer with the ultraspiracle protein (USP) to regulate gene expression involved in insect molting and development. wikipedia.orgnih.gov The binding of an agonist ligand to the EcR's ligand-binding domain (LBD) initiates a cascade of molecular events leading to physiological changes. nih.gov

Isotopic tracing using deuterated compounds like Chromafenozide-d9 is a powerful technique to elucidate the intricacies of these binding events. While specific studies employing Chromafenozide-d9 are not prevalent in publicly available literature, the principles of using isotopically labeled ligands are well-established in studying protein-ligand interactions. biorxiv.orgnih.govnih.gov For instance, deuterated analogs of other diacylhydrazine insecticides, such as methoxyfenozide-d9 (B12392681) and tebufenozide-d9 (B565601), have been utilized as internal standards in sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrating the utility of isotopic labeling in this class of compounds. researchgate.net

The binding of chromafenozide to the EcR is characterized by high affinity and specificity. nih.gov Molecular docking and simulation studies have been employed to model the interaction between chromafenozide and the EcR LBD. researchgate.netresearchgate.net These computational approaches, complemented by experimental data, reveal that the binding is driven by a combination of hydrophobic interactions and hydrogen bonding.

The stereochemistry of the diacylhydrazine scaffold is a critical determinant of its insecticidal activity. researchgate.netnih.govmdpi.comresearchgate.net The specific three-dimensional arrangement of the functional groups on the chromafenozide molecule dictates its fit within the binding pocket of the EcR. The tert-butyl group, a characteristic feature of many diacylhydrazine insecticides, plays a significant role in the binding affinity. umn.edu Isotopic substitution with deuterium in Chromafenozide-d9 would not alter the stereochemistry but would provide a valuable tool for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to probe the precise orientation and dynamics of the ligand when bound to the receptor. rsc.org

Table 1: Key Research Findings on Chromafenozide-EcR Binding

| Research Finding | Method of Investigation | Implication for Binding Dynamics |

|---|---|---|

| Chromafenozide is a potent partial agonist of Lepidopteran EcR. nih.gov | Reporter Gene Assays | Demonstrates high affinity and functional interaction with the receptor. |

| Molecular modeling illustrates potential binding modes of chromafenozide. researchgate.netresearchgate.net | Computational Docking | Identifies key amino acid residues involved in the interaction. |

| Diacylhydrazines bind to a pocket that partially differs from the natural hormone. researchgate.netmetabolomics.se | X-ray Crystallography | Suggests a flexible and adaptable ligand-binding domain. |

| The diacylhydrazine structure is crucial for activity. researchgate.netnih.govresearchgate.net | Synthesis and Bioassays | Highlights the importance of stereochemistry for effective binding. |

| Deuterated diacylhydrazines are used as analytical standards. researchgate.net | LC-MS/MS | Establishes the utility of isotopic labeling for this class of compounds. |

Conformational Changes Induced by Ligand Binding

The binding of an agonist to a nuclear receptor is known to induce significant conformational changes, which are essential for the receptor's activation and subsequent regulation of gene transcription. wikipedia.orgnih.gov In the case of the ecdysone receptor, the binding of chromafenozide triggers a structural rearrangement of the LBD. jst.go.jpresearchgate.net

Crystallographic studies of the EcR/USP heterodimer in complex with non-steroidal agonists have provided remarkable insights into these conformational shifts. researchgate.net It has been revealed that synthetic agonists like a chromafenozide analog, BYI06830, occupy a binding pocket that is radically different and only partially overlaps with that of the natural ecdysteroid hormone, 20-hydroxyecdysone (B1671079) (20E). researchgate.netmetabolomics.se This demonstrates the remarkable structural adaptability of the EcR's ligand-binding pocket. jst.go.jpresearchgate.net

A key feature of this induced fit is the role of a "water channel" within the LBD. jst.go.jpnih.govjst.go.jp In the natural hormone-bound state, this channel is occupied by water molecules. However, upon binding of a non-steroidal agonist, these water molecules are displaced, and the space is utilized by the synthetic ligand. jst.go.jpnih.gov This displacement and subsequent interaction of the ligand with the receptor's amino acid residues lead to a distinct conformational state of the EcR. This altered conformation is what defines chromafenozide as a partial agonist, as it may activate the receptor in a manner different from the full agonism induced by the natural hormone. nih.gov

The use of Chromafenozide-d9 in biophysical techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) could provide detailed information on these conformational dynamics. HDX-MS measures the rate of exchange of backbone amide hydrogens with deuterium in the solvent, which is sensitive to the local protein structure and solvent accessibility. By comparing the deuterium uptake of the EcR in its unbound state versus the Chromafenozide-d9-bound state, researchers could map the specific regions of the receptor that undergo conformational changes upon ligand binding.

Table 2: Conformational Changes in EcR upon Agonist Binding

| Observation | Technique | Significance |

|---|---|---|

| Binding of non-steroidal agonists induces major conformational changes in the EcR-LBD. researchgate.net | X-ray Crystallography | Reveals the plasticity of the ligand-binding pocket. |

| Synthetic agonists utilize a "water channel" within the binding pocket. jst.go.jpnih.govjst.go.jp | X-ray Crystallography | Explains how structurally different ligands can be accommodated. |

| Ligand binding triggers a conformational change that facilitates transcriptional activation. wikipedia.orgnih.gov | Functional Assays | Links the structural change to the biological function of the receptor. |

| The induced conformation differs between full and partial agonists. nih.gov | Reporter Gene Assays | Suggests ligand-specific activation mechanisms. |

Investigation of Environmental Transformation Pathways with Deuterated Chromafenozide

Phototransformation Mechanisms and Products in Aquatic and Terrestrial Environments

Phototransformation, or photodegradation, is a key process that breaks down chemical compounds through the energy of light, particularly ultraviolet (UV) radiation from the sun. researchgate.net This process can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with other light-activated molecules in the environment. researchgate.net For pesticides, photodegradation on soil surfaces and in water is a significant transformation pathway. researchgate.net

The rate of chromafenozide's photodegradation is influenced by the light source. Studies exposing the compound on glass surfaces to both natural sunlight and artificial UV light demonstrate its susceptibility to photolysis. Under natural sunlight, chromafenozide (B1662869) exhibits a degradation half-life of 14.3 hours. ekb.eg The degradation is initially rapid, with a 13.3% loss observed within the first five hours of exposure. ekb.eg

Exposure to a UV lamp in a laboratory setting also results in significant degradation. After 6 hours of UV irradiation, 44.6% of the initial amount of chromafenozide was lost. ekb.eg The rate of degradation is positively correlated with the duration of exposure to either light source. ekb.eg The dissipation of pesticides is also influenced by the formulation, climatic conditions, and the potential for photodegradation. researchgate.net

Interactive Data Table: Photodegradation Kinetics of Chromafenozide

| Light Source | Exposure Time (hours) | Degradation (% Loss) | Half-Life (t½) (hours) |

| Sunlight | 1 | 2.4% | 14.3 |

| Sunlight | 5 | 13.3% | 14.3 |

| UV Light | 1 | 8.0% | Not Determined |

| UV Light | 3 | 19.4% | Not Determined |

| UV Light | 6 | 44.6% | Not Determined |

| Data sourced from a study on the photodecomposition of chromafenozide on glass surfaces. ekb.eg |

The process of photodegradation can involve several types of chemical reactions, including oxidation and isomerization. ekb.eg While it is established that chromafenozide degrades under the influence of light, specific studies identifying the distinct intermediate compounds formed during its phototransformation in aquatic or terrestrial environments are not extensively detailed in the reviewed scientific literature. The identification of such photodegradation products is a critical step in a comprehensive environmental risk assessment, as these new compounds could have their own toxicological and persistence profiles. europa.eu

Wavelength-Dependent Degradation Kinetics

Hydrolytic Degradation Pathways Under Varying Environmental Conditions

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. ksu.edu The rate of this process is often highly dependent on the pH of the water, with many pesticides degrading faster in either alkaline (alkaline hydrolysis) or acidic (acid hydrolysis) conditions. ksu.edugrowertalks.com

According to data from the University of Hertfordshire's Pesticide Properties DataBase, chromafenozide is considered stable to hydrolysis at all environmentally relevant pH levels (typically pH 4-9). herts.ac.uk This indicates that the compound does not readily react with water to break down under the range of acidic, neutral, or alkaline conditions found in most natural soil and water environments.

Interactive Data Table: Hydrolytic Stability of Chromafenozide

| pH Condition | Temperature | Stability | Half-Life (t½) |

| Acidic (e.g., pH 5) | 20°C | Stable | Not Applicable |

| Neutral (pH 7) | 20°C | Stable | Not Applicable |

| Alkaline (e.g., pH 9) | 20°C | Stable | Not Applicable |

| Data indicates stability across environmentally relevant pH ranges. herts.ac.uk |

As a direct consequence of its high stability against hydrolysis, the formation of significant concentrations of hydrolysis products from chromafenozide in the environment is not expected. herts.ac.uk Therefore, characterization of such products is generally not a focal point of its environmental fate profile.

pH-Dependent Hydrolysis Rates

Microbial and Enzymatic Degradation in Soil and Water Systems

Biodegradation, the breakdown of organic matter by microorganisms like bacteria and fungi, is a primary mechanism for the dissipation of pesticides in the environment. agronomyjournals.comredalyc.org The rate and extent of this degradation depend on soil properties (such as pH, moisture, and temperature) and the presence of microbial populations capable of metabolizing the compound. agronomyjournals.comcabidigitallibrary.org Enzymes produced by these microorganisms, such as esterases and cytochrome P450, play a central role in these degradation processes. researchgate.netredalyc.org

Laboratory studies show that chromafenozide degrades in soil, with its persistence varying based on soil type. In an experiment using four different soil types, the degradation of chromafenozide followed first-order kinetics. researchgate.netnih.gov The half-lives were calculated to be 15.8, 21.6, 23.9, and 25 days in the different soils tested, indicating that it is persistent in soil systems. herts.ac.uknih.gov In other field studies on crops, the half-life has been observed to be much shorter, ranging from 1.69 to 6.30 days, where factors like plant growth dilution also contribute to dissipation. researchgate.netnih.gov

Interactive Data Table: Microbial Degradation of Chromafenozide in Soil

| Soil Type | Half-Life (t½) in Days (Single Dose Application) | Study Condition |

| Soil 1 | 15.8 | Laboratory |

| Soil 2 | 21.6 | Laboratory |

| Soil 3 | 23.9 | Laboratory |

| Soil 4 | 25.0 | Laboratory |

| Data from a laboratory study on the degradation of chromafenozide technical (99.4%) in four different air-dried and sieved soils. nih.gov |

Isolation and Characterization of Microorganisms Involved in Degradation

The biodegradation of persistent organic pollutants like chromafenozide is primarily driven by microbial activity. To understand these processes, researchers isolate and identify microorganisms from contaminated environments that can utilize the pesticide as a source of carbon and energy. researchgate.netomicsonline.org The process typically involves collecting soil or sediment samples with a history of chromafenozide application and using enrichment culture techniques. scholarsresearchlibrary.comscielo.br In these cultures, chromafenozide (or its deuterated analogue, Chromafenozide-d9) is supplied as the sole carbon source, selectively promoting the growth of microbes capable of its degradation. researchgate.net

Subsequent isolation on solid media allows for the purification of individual microbial strains. These isolates are then characterized using a combination of morphological, biochemical, and molecular techniques, such as 16S rRNA gene sequencing for bacteria and ITS region sequencing for fungi. While specific studies on chromafenozide-degrading consortia are emerging, research on other persistent pesticides has frequently identified bacteria from genera such as Pseudomonas, Bacillus, Arthrobacter, and Flavobacterium, and fungi from genera like Aspergillus and Trichoderma, as effective degraders. researchgate.netfrontiersin.org These microorganisms are known for their diverse metabolic capabilities and production of enzymes that can break down complex organic molecules. omicsonline.orgscholarsresearchlibrary.com

Table 1: Representative Microbial Genera Implicated in Pesticide Degradation

| Microbial Genus | Type | Common Environmental Niche | Potential Role in Degradation |

| Pseudomonas | Bacterium | Soil, Water | Known for broad metabolic diversity and ability to degrade aromatic compounds. |

| Bacillus | Bacterium | Soil | Can form resilient spores and produce a variety of extracellular enzymes. scholarsresearchlibrary.com |

| Arthrobacter | Bacterium | Soil | Capable of metabolizing a wide range of organic compounds. researchgate.net |

| Aspergillus | Fungus | Soil, Decomposing organic matter | Produces a wide array of oxidative and hydrolytic enzymes. frontiersin.org |

| Trichoderma | Fungus | Soil | Known for its ability to degrade complex polymers like chitin (B13524) and cellulose, and other xenobiotics. frontiersin.org |

Identification of Biodegradation Enzymes and Their Specificities

Once degrading microorganisms are isolated, the next step is to identify the specific enzymes responsible for the breakdown of Chromafenozide-d9. The degradation of pesticides is not the result of a single enzyme but rather a multi-step enzymatic pathway. Key enzyme families involved in the initial breakdown of pesticides include hydrolases (such as esterases and amidases), oxidases (like monooxygenases and dioxygenases), and transferases. researchgate.netmdpi.com

For a molecule like chromafenozide, which contains ester and amide linkages, hydrolases are of particular interest. An initial step in its degradation could be the cleavage of the tertiary-butylbenzoyl ester bond by a carboxylesterase. frontiersin.org This would break the molecule into two smaller, more water-soluble fragments. Following this, oxidative enzymes could further modify the resulting aromatic rings, preparing them for ring cleavage and further breakdown.

Identifying these enzymes involves techniques such as proteomics, where the protein expression of the microorganism is compared when grown in the presence and absence of Chromafenozide-d9. Enzymes that are upregulated are then purified and their activity against the substrate is confirmed in vitro. Genetic approaches, such as screening for genes homologous to known pesticide-degrading enzymes, are also employed. mdpi.com The specificity of these enzymes is crucial; they must be able to recognize and bind to the chromafenozide molecule to catalyze its transformation.

Elucidation of Complete Mineralization Pathways

Mineralization is the ultimate step in biodegradation, representing the complete breakdown of an organic compound into simple inorganic constituents such as carbon dioxide (CO₂), water (H₂O), and mineral salts. Elucidating the complete mineralization pathway of Chromafenozide-d9 is essential for confirming its removal from the environment and ensuring that persistent, toxic metabolites are not formed.

Tracing the fate of the deuterium-labeled Chromafenozide-d9 allows researchers to map this entire process. Following the initial enzymatic attacks that create primary metabolites, these intermediate compounds are channeled into the central metabolic pathways of the microorganisms. For chromafenozide, this would involve the breakdown of its aromatic ring structures. This is a complex process often initiated by dioxygenase enzymes that introduce hydroxyl groups onto the ring, leading to destabilization and eventual cleavage. The resulting aliphatic chains are then further oxidized and broken down through pathways like the beta-oxidation cycle, ultimately releasing carbon as CO₂.

Studies on the mineralization of other pesticides have shown that this is often a slow process and may require the synergistic action of a microbial consortium, where different species carry out different steps of the degradation pathway. dntb.gov.ua The rate and extent of mineralization are influenced by environmental factors such as temperature, pH, oxygen availability, and the presence of other nutrients. herts.ac.uk

Sorption and Desorption Dynamics of Chromafenozide-d9 in Environmental Matrices

The bioavailability and transport of pesticides in the environment are heavily influenced by their sorption and desorption characteristics in soil and sediment. gcsaa.org Sorption refers to the binding of a chemical to solid particles, while desorption is its release back into the solution phase. regulations.gov These dynamics determine how much of the compound is available in the water phase to be taken up by organisms, degraded by microbes, or leached into groundwater. nih.gov

Chromafenozide is a compound with very low aqueous solubility, suggesting it has a high tendency to adsorb to soil organic matter and clay particles. herts.ac.uk The sorption and desorption of Chromafenozide-d9 are typically quantified using batch equilibrium studies. In these experiments, a known concentration of the compound is mixed with a soil or sediment sample, and the distribution between the solid and aqueous phases is measured after reaching equilibrium.

The results are often described by the Freundlich isotherm, which relates the amount of sorbed chemical to its concentration in the solution. The key parameters derived from this model are the Freundlich adsorption coefficient (K_f) and the organic carbon-water (B12546825) partition coefficient (K_oc), which normalizes adsorption to the organic carbon content of the soil. A high K_oc value indicates strong binding to organic matter and low mobility. nih.gov Desorption studies, which measure the release of the bound compound, indicate the reversibility of this process. For compounds like chromafenozide, sorption is often only partially reversible, leading to its persistence in the soil matrix. regulations.gov

Table 2: Representative Sorption Coefficients for a Hydrophobic Pesticide in Different Soil Types

| Soil Type | Organic Carbon (%) | Clay Content (%) | pH | Freundlich Adsorption Coefficient (K_f) (L/kg) | Organic Carbon-Water Partition Coefficient (K_oc) (L/kg) |

| Sandy Loam | 1.2 | 15 | 6.5 | 25 | 2083 |

| Silt Loam | 2.5 | 28 | 6.8 | 70 | 2800 |

| Clay | 3.8 | 45 | 7.2 | 150 | 3947 |

| Sediment | 4.5 | 35 | 7.5 | 210 | 4667 |

Note: These values are representative for a generic hydrophobic pesticide and illustrate the expected trends for chromafenozide based on its chemical properties. Actual values for chromafenozide would require specific experimental determination.

Exploration of Isotope Effects in Chromafenozide D9 Reactivity and Interactions

Principles of Kinetic Isotope Effects (KIEs) in Chemical Reactions

A kinetic isotope effect is the alteration in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orgebsco.com This phenomenon arises primarily from the difference in mass between isotopes, which affects the vibrational frequencies of chemical bonds. ontosight.aiebsco.com A heavier isotope, such as deuterium (B1214612) (²H or D), forms a stronger bond than its lighter counterpart, protium (B1232500) (¹H or H), because it has a lower zero-point vibrational energy. libretexts.orglibretexts.org Consequently, more energy is required to break a bond to a heavier isotope, leading to a slower reaction rate. libretexts.orglibretexts.org The magnitude of the KIE is typically expressed as the ratio of the rate constant of the light isotopologue (k_light) to that of the heavy isotopologue (k_heavy). numberanalytics.com For hydrogen isotopes, this is expressed as kH/kD. libretexts.org

Kinetic isotope effects are categorized into two main types: primary and secondary.

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. wikipedia.orgontosight.aislideshare.net The replacement of hydrogen with deuterium often results in a significant decrease in the reaction rate. libretexts.org Typical values for primary deuterium KIEs (kH/kD) range from 1 to 8, although values as high as 10 have been observed, particularly when quantum tunneling is involved. libretexts.orglibretexts.orgnih.gov A large PKIE is a strong indicator that the C-H bond is being cleaved in the slowest step of the reaction mechanism. ontosight.ai

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond-breaking or bond-forming in the rate-determining step. wikipedia.orglibretexts.orgslideshare.net These effects are generally much smaller than PKIEs. wikipedia.org SKIEs arise from changes in the vibrational environment of the isotopic atom between the reactant and the transition state, often due to a change in hybridization. epfl.chprinceton.edu They are classified based on their proximity to the reaction center:

α-secondary KIEs: The isotope is on the atom next to the reaction center.

β-secondary KIEs: The isotope is two bonds away from the reaction center.

γ-secondary KIEs: The isotope is further removed.

SKIEs can be "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). fiveable.me For example, a change from sp³ to sp² hybridization at a carbon atom typically results in a normal α-secondary KIE (kH/kD ≈ 1.1-1.2), while a change from sp² to sp³ leads to an inverse effect (kH/kD ≈ 0.8-0.9). epfl.ch

The measurement of KIEs is an invaluable tool for elucidating reaction mechanisms. ontosight.ailibretexts.org By determining the magnitude of the KIE, chemists can infer critical details about the transition state of a reaction. libretexts.orgnumberanalytics.com

Identifying the Rate-Determining Step: A significant primary KIE provides strong evidence that C-H bond cleavage is part of the rate-limiting step. libretexts.orgnih.gov For instance, in the bromination of acetone, a kH/kD of 7 indicated that the rate-determining step is the tautomerization involving the breaking of a C-H bond. libretexts.orglibretexts.org Conversely, the absence of a KIE (kH/kD ≈ 1) suggests that C-H bond cleavage occurs in a fast step before or after the rate-determining step. epfl.ch

Distinguishing Between Reaction Pathways: KIEs can help differentiate between competing mechanisms, such as the SN1 and SN2 nucleophilic substitution reactions. wikipedia.org An SN2 reaction typically shows a small KIE, whereas an SN1 reaction exhibits a larger secondary KIE due to the rehybridization from sp³ to sp² in the formation of the carbocation intermediate. wikipedia.org

Characterizing Transition State Structure: The magnitude of the KIE can provide information about the geometry and symmetry of the transition state. numberanalytics.com For example, a maximum primary KIE is often observed for a linear, symmetric transition state where the hydrogen atom is equally bonded to the donor and acceptor atoms. princeton.edu

| KIE Type | Isotopic Substitution Location | Typical kH/kD Value | Mechanistic Implication |

| Primary (PKIE) | At the bond being broken/formed in the RDS. wikipedia.orgontosight.ai | 1 < kH/kD ≤ 8 libretexts.org | C-H bond cleavage is part of the rate-determining step. libretexts.org |

| α-Secondary (α-SKIE) | On the atom adjacent to the reaction center. wikipedia.org | Normal: ~1.1-1.2Inverse: ~0.8-0.9 epfl.ch | Indicates change in hybridization (e.g., sp³ to sp² for normal). epfl.ch |

| β-Secondary (β-SKIE) | Two bonds away from the reaction center. libretexts.org | ~1.15-1.3 wikipedia.org | Often attributed to hyperconjugation effects in the transition state. libretexts.org |

| No KIE | N/A | ~1 epfl.ch | C-H bond cleavage is not involved in the rate-determining step. epfl.ch |

Table 1: Summary of Kinetic Isotope Effects and their Mechanistic Interpretations.

Primary and Secondary Isotope Effects

Deuterium Kinetic Isotope Effects (DKIEs) in Chromafenozide-d9 Transformations

While specific experimental studies on the DKIEs of Chromafenozide-d9 transformations are not widely published, the principles of KIEs allow for a detailed projection of how such studies would yield mechanistic insights. Chromafenozide-d9, being an isotopically labeled version of the insecticide Chromafenozide (B1662869), would be an ideal substrate for investigating its metabolic pathways and environmental degradation mechanisms. The nine deuterium atoms are strategically placed on the tert-butyl group, a site often susceptible to metabolic oxidation.

Investigating the metabolism of Chromafenozide-d9 would likely reveal a significant DKIE if the oxidation of the tert-butyl group is a rate-limiting step. The C-D bonds are stronger than the corresponding C-H bonds, and thus, the rate of metabolic hydroxylation at this position would be considerably slower for the deuterated compound. This slowing of metabolism is a well-known application of deuterium substitution in drug development to enhance pharmacokinetic profiles. wikipedia.org

Several experimental techniques are employed to accurately measure deuterium kinetic isotope effects. libretexts.orgnih.gov The choice of method often depends on the complexity of the reaction and the required precision. nih.govresearchgate.net

Competitive Experiments: These experiments involve reacting a mixture of the deuterated and non-deuterated substrates. The relative amounts of the products or the change in the isotopic ratio of the remaining reactants is measured over time. This method is highly precise for small KIEs. nih.gov

Intermolecular Competition: A mixture of Chromafenozide and Chromafenozide-d9 would be reacted simultaneously in the same vessel.

Intramolecular Competition: A molecule containing both C-H and C-D bonds at equivalent positions is used to measure the relative reactivity within the same molecule.

Non-Competitive Experiments: Two separate reactions are run in parallel, one with the light isotope (Chromafenozide) and one with the heavy isotope (Chromafenozide-d9). escholarship.org The absolute reaction rates are measured and compared. This method is required for determining KIEs on the maximum rate (Vmax) in enzyme kinetics. nih.gov

Analytical Instrumentation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the isotopic composition of reactants and products without the need for separation. numberanalytics.comresearchgate.net It can be used to measure KIEs at natural abundance or with enriched materials. nih.gov

Mass Spectrometry (MS): GC-MS and LC-MS are widely used to detect changes in mass, allowing for the quantification of deuterated and non-deuterated species in a reaction mixture. libretexts.org Isotope Ratio Mass Spectrometry (IRMS) provides exceptionally precise measurements of isotope ratios. nih.gov

| Technique | Principle | Advantage | Application Example |

| NMR Spectroscopy | Determines isotopic positions and quantities by detecting specific nuclei. numberanalytics.com | Non-destructive; can monitor reactions in real-time. researchgate.net | Measuring 2H KIEs by natural abundance NMR. nih.gov |

| Mass Spectrometry | Separates ions based on their mass-to-charge ratio. libretexts.orgnih.gov | High sensitivity and accuracy for measuring isotopic ratios. numberanalytics.com | Used in competitive experiments to determine product ratios. |

| Liquid Scintillation Counting | Measures radioactivity of tritium (B154650) (³H) labeled compounds. | Extremely sensitive for radiolabeled isotopes. | Often used in biological and enzymatic KIE studies. nih.gov |

Table 2: Common Experimental Techniques for Measuring DKIEs.

Alongside experimental measurements, theoretical computations provide a powerful avenue for understanding DKIEs and reaction mechanisms. diva-portal.org Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are routinely used to model reaction pathways and calculate KIEs. researchgate.netmdpi.com

The process typically involves:

Locating Stationary Points: The geometries of the reactants and the transition state(s) on the potential energy surface are optimized. diva-portal.org

Calculating Vibrational Frequencies: The vibrational frequencies for both the light (H) and heavy (D) isotopologues are computed for the ground state and the transition state.

Calculating KIEs: The KIE is calculated based on the differences in zero-point vibrational energies (ZPVEs) between the isotopologues in the reactant and transition states, using principles from transition state theory. mdpi.com

These computational approaches, often in a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework for enzymatic systems, can provide detailed insights. researchgate.netnih.gov They can predict KIEs for proposed mechanisms, which can then be compared with experimental values to validate or refute a particular pathway. rsc.org For Chromafenozide-d9, theoretical calculations could model its interaction with metabolic enzymes (e.g., cytochrome P450s) and predict the DKIE for hydroxylation at the deuterated tert-butyl group, thereby providing a molecular-level understanding of its metabolic fate.

Experimental Measurement Techniques for DKIEs

Nuclear Quantum Effects (NQEs) in Hydrogen Bonding and Reaction Dynamics

The behavior of atomic nuclei is not purely classical; quantum mechanical phenomena, especially for light nuclei like hydrogen, play a significant role. pnas.org These Nuclear Quantum Effects (NQEs) include zero-point energy and quantum tunneling, which can influence hydrogen bonding and reaction dynamics. sciengine.comresearchgate.net

Hydrogen bonds are critical in determining the structure and function of chemical and biological systems. pnas.org NQEs can either strengthen or weaken hydrogen bonds depending on the specific system. pnas.org This is due to a competition between quantum effects on different vibrational modes: the covalent O-H bond stretch and the intermolecular H---O hydrogen bond bend. pnas.orgsciengine.com Path integral molecular dynamics (PIMD) is a computational technique used to simulate these quantum effects. pnas.orgnih.gov Studies have shown that NQEs can accelerate hydrogen-bond dynamics to varying degrees. nih.govacs.org

In reaction dynamics, quantum tunneling is a crucial NQE. fiveable.me Tunneling allows a light particle, like a proton or deuteron (B1233211), to pass through a reaction barrier rather than going over it. sciengine.com This effect is more pronounced for hydrogen than for deuterium due to its lighter mass. The contribution of tunneling can lead to unusually large primary KIEs (>> 8) and a breakdown of the classical predictions of transition state theory, such as temperature dependence. nih.gov Investigating the temperature dependence of a DKIE can reveal the contribution of tunneling to the reaction. nih.gov For a transformation involving Chromafenozide-d9, observing an abnormally large DKIE with a weak temperature dependence would be strong evidence for a reaction mechanism dominated by hydrogen tunneling.

Influence of Deuteration on Intermolecular and Intramolecular Interactions

The replacement of protium (¹H) with deuterium (²H) in the Chromafenozide molecule to create Chromafenozide-d9 has a measurable impact on its molecular interactions. This is primarily due to the change in the zero-point energy (ZPE) of the carbon-deuterium (C-D) bonds compared to the carbon-hydrogen (C-H) bonds. The C-D bond has a lower ZPE, resulting in a slightly shorter and stronger bond. ias.ac.in These fundamental changes at the atomic level cascade into broader effects on the molecule's interactions.

Intramolecular Interactions:

Intermolecular Interactions:

Deuteration also modifies the nature of intermolecular forces, such as van der Waals interactions and hydrogen bonding. The shorter C-D bond length can lead to a smaller molecular volume for the deuterated segments, which in turn can affect how the molecule packs in a crystal lattice or interacts with the binding pocket of a protein. ias.ac.in

Furthermore, the change in bond polarizability between C-H and C-D can alter dispersion forces, a key component of van der Waals interactions. Research on other deuterated organic molecules has shown that these changes can influence their physical properties, including boiling points, melting points, and solubility, all of which are governed by the strength of intermolecular forces. In the context of Chromafenozide-d9, these altered interactions could affect its binding affinity to the ecdysone (B1671078) receptor in target insects. The precise nature of this effect, whether it enhances or diminishes binding, would depend on the specific interactions at play within the receptor's binding site.

To illustrate the potential impact of deuteration on molecular properties governed by intermolecular forces, the following table provides a hypothetical comparison based on general principles observed in other deuterated compounds.

Interactive Table: Theoretical Physicochemical Property Changes in Chromafenozide-d9 due to Deuteration

| Property | Chromafenozide | Chromafenozide-d9 | Theoretical Rationale |

| Molar Volume | Higher | Lower | Shorter C-D bond length leads to a more compact structure. |

| Boiling Point | Lower | Higher | Stronger intermolecular van der Waals forces due to altered polarizability. |

| Receptor Binding Affinity | Baseline | Potentially Altered | Changes in molecular shape and non-covalent interactions can affect the fit and binding energy within the receptor pocket. |

Quantum Tunneling Contributions in Proton Transfer Reactions

Quantum tunneling is a phenomenon where a particle can pass through a potential energy barrier that it classically should not have the energy to overcome. triphasictraining.com This effect is particularly significant for light particles like protons and is known to play a role in various chemical and biological reactions, including enzyme-catalyzed proton transfers. triphasictraining.com

In the context of Chromafenozide-d9, any metabolic process or interaction that involves the transfer of one of the deuterated positions as a deuteron (the nucleus of a deuterium atom) would be significantly affected by quantum tunneling, or more accurately, the suppression of it. Due to its greater mass, a deuteron has a much lower probability of tunneling through an energy barrier compared to a proton.

This difference in tunneling probability can lead to a large kinetic isotope effect (KIE), where the rate of the reaction involving the C-H bond is significantly faster than the rate of the reaction involving the C-D bond. The magnitude of the KIE can provide valuable information about the reaction mechanism and the importance of tunneling.

For a hypothetical proton transfer reaction involving Chromafenozide, the contribution of quantum tunneling can be illustrated by comparing the reaction rates of the protiated and deuterated compounds at different temperatures. In reactions where tunneling is significant, the Arrhenius plots (ln(k) vs 1/T) often show curvature, especially at lower temperatures. nih.gov

The following interactive table presents a hypothetical data set for a proton transfer reaction, demonstrating the expected kinetic isotope effect and the influence of tunneling.

Interactive Table: Hypothetical Kinetic Data for a Proton Transfer Reaction of Chromafenozide vs. Chromafenozide-d9

| Temperature (K) | Rate Constant (kH) for Chromafenozide (s⁻¹) | Rate Constant (kD) for Chromafenozide-d9 (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| 273 | 0.150 | 0.015 | 10.0 |

| 298 | 0.500 | 0.071 | 7.0 |

| 323 | 1.500 | 0.250 | 6.0 |

The data in the table illustrates that the kinetic isotope effect is temperature-dependent, a hallmark of reactions with a significant tunneling contribution. The larger KIE at lower temperatures suggests that tunneling is more prominent when there is less thermal energy available to overcome the reaction barrier classically. astrobiology.com For a metabolic reaction that is crucial for the detoxification of Chromafenozide in an insect, the slower reaction rate for Chromafenozide-d9 due to the suppression of proton tunneling could lead to enhanced insecticidal activity.

Future Research Directions and Broader Implications in Deuterated Compound Science

Development of Novel Isotopic Labeling Strategies for Complex Molecules

The synthesis of isotopically labeled compounds is a critical prerequisite for a wide range of scientific investigations. researchgate.net The development of new and efficient methods for incorporating deuterium (B1214612) into complex molecules like Chromafenozide (B1662869) is an active area of research. wiseguyreports.com

Future efforts will likely focus on:

Late-Stage Deuteration: Techniques that allow for the introduction of deuterium at a late stage of the synthesis are highly desirable as they reduce the number of steps and the amount of radioactive waste generated. acs.orgthieme-connect.com This is particularly relevant for complex molecules where a full synthesis with deuterated starting materials can be challenging and costly.

Catalytic Deuteration: The use of catalysts to facilitate deuterium incorporation offers a promising route to more efficient and selective labeling. wiseguyreports.com This includes the development of new ligand-enabled palladium-catalyzed hydrogen isotope exchange methods. thieme-connect.com

Biosynthetic Labeling: Harnessing enzymatic and microbial systems to introduce deuterium into specific positions of a molecule is a powerful strategy. researchgate.net This approach can offer high selectivity that is often difficult to achieve through traditional chemical synthesis.

A comparison of different labeling strategies highlights their respective advantages and challenges:

| Labeling Strategy | Advantages | Disadvantages |

| Synthesis from Deuterated Precursors | Can achieve high levels of deuteration. | Can be expensive and synthetically complex. |

| Late-Stage Isotope Exchange | More direct route, avoids lengthy synthesis. acs.org | May result in lower isotopic enrichment. |

| Catalytic H/D Exchange | Can be highly efficient and selective. wiseguyreports.comthieme-connect.com | Requires development of specific catalysts. |

| Enzymatic/Biosynthetic Labeling | High site-specificity. researchgate.net | Limited to molecules amenable to biological systems. |

Integration of Deuterated Compounds in Multi-Omics Research

Deuterated compounds like Chromafenozide-d9 are invaluable tools in "omics" research, which involves the comprehensive study of the complete set of biological molecules (e.g., proteins, metabolites) in a system. The integration of data from genomics, transcriptomics, proteomics, and metabolomics can provide a more holistic understanding of biological processes, such as insecticide resistance. nih.gov

In this context, Chromafenozide-d9 can be used as an internal standard in quantitative studies. acs.org For instance, in metabolomics studies using liquid chromatography-mass spectrometry (LC-MS), deuterated standards are essential for accurate quantification of the parent compound and its metabolites in complex biological matrices. pharmafocusasia.comscience.govscience.gov This is crucial for understanding the metabolic fate of Chromafenozide and the mechanisms of resistance in target organisms. nih.gov

The use of multi-omics approaches can help to:

Identify genes and proteins involved in the detoxification of Chromafenozide. nih.gov

Unravel the metabolic pathways that are altered in response to insecticide exposure. nih.gov

Build predictive models for insecticide resistance. nih.gov

Advancements in Computational Modeling of Isotopic Effects and Reaction Mechanisms